molecular formula C10H11FN2O4 B1683120 替扎西他滨 CAS No. 130306-02-4

替扎西他滨

货号 B1683120
CAS 编号: 130306-02-4
分子量: 257.22 g/mol
InChI 键: CXVQYURZKMJITE-JZUREZDFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tezacitabine is a synthetic purine nucleoside analogue with potential antineoplastic activity . It is a ribonucleotide reductase inhibitor and is used in synthetic DNA .


Molecular Structure Analysis

Tezacitabine has the molecular formula C10H12FN3O4 . The IUPAC name is 4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one . The molecular weight is 257.22 g/mol .


Chemical Reactions Analysis

Tezacitabine is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites . The diphosphate metabolite binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis . The triphosphate metabolite acts as a substrate for DNA polymerase, further compromising DNA replication .


Physical And Chemical Properties Analysis

Tezacitabine has a molecular weight of 257.22 g/mol . Its molecular formula is C10H12FN3O4 . The IUPAC name is 4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one .

科学研究应用

Oncology

Tezacitabine, also known as FMdC, is a nucleoside analogue characterized by a dual mechanism of action . It has been studied for its potential applications in cancer treatment, specifically as a Ribonucleotide Reductase (RR) inhibitor .

Application Summary

Tezacitabine has been evaluated in clinical trials for its anticancer activity. It is a potent irreversible inhibitor of RR, an enzyme that plays a crucial role in DNA replication and repair . Elevated levels of RR activity have been linked to uncontrolled cell growth and tumorigenic transformation .

Methods of Application

In the clinical trials, Tezacitabine was administered by intravenous infusion over 30 minutes in one of four dose schedules—from once every 3 weeks to twice a week for 3 weeks . The maximum doses ranged from 630 to 16 mg/m² .

Synthetic DNA

Overcoming Drug Resistance

Pharmacology

Tezacitabine has been investigated for use/treatment in colorectal cancer, lung cancer, leukemia (unspecified), and gastric cancer .

Application Summary

Tezacitabine is phosphorylated by cellular kinases into its active diphosphate and triphosphate metabolites . These metabolites have different mechanisms of action that may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis .

Results and Outcomes

Ribonucleotide Reductase Inhibition

Tezacitabine inhibits both RR1 and RR2 . This property makes it potentially useful in tumors where these enzymes are overexpressed .

Application Summary

Tezacitabine’s ability to inhibit RR1 and RR2 could potentially be used to treat tumors where these enzymes are overexpressed .

安全和危害

The risk or severity of methemoglobinemia can be increased when Tezacitabine is combined with certain substances such as Benzocaine, Benzyl alcohol, and Bupivacaine .

属性

IUPAC Name

4-amino-1-[(2R,3E,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O4/c11-3-5-8(16)6(4-15)18-9(5)14-2-1-7(12)13-10(14)17/h1-3,6,8-9,15-16H,4H2,(H2,12,13,17)/b5-3+/t6-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFXZLZWLOBBLO-ASKVSEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(=CF)C(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2/C(=C/F)/[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156446
Record name Tezacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Phosphorylated by cellular kinases, tezacitabine is converted into its active diphosphate and triphosphate metabolites. Tezacitabine diphosphate binds to and irreversibly inhibits the activity of the enzyme ribonucleotide reductase (RNR), which may result in the inhibition of DNA synthesis in tumor cells and tumor cell apoptosis. Tezacitabine triphosphate acts as a substrate for DNA polymerase, further compromising DNA replication. This agent is relatively resistant to metabolic deactivation by cytidine deaminase. RNR catalyzes the conversion of ribonucleoside 5'-diphosphates to deoxyribonucleoside 5'-diphosphates necessary for DNA synthesis and is overexpressed in many tumor types.
Record name Tezacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Tezacitabine

CAS RN

130306-02-4, 171176-43-5
Record name Tezacitabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130306-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tezacitabine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130306024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tezacitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06433
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tezacitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10156446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEZACITABINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7607Y95N9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tezacitabine
Reactant of Route 2
Tezacitabine
Reactant of Route 3
Tezacitabine
Reactant of Route 4
Tezacitabine
Reactant of Route 5
Tezacitabine
Reactant of Route 6
Tezacitabine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。